Lithium 3-(azetidin-1-yl)propanoic acid
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Overview
Description
Lithium 3-(azetidin-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10LiNO2 It is a lithium salt of 3-(azetidin-1-yl)propanoic acid and is known for its unique structural features, which include an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(azetidin-1-yl)propanoic acid typically involves the reaction of 3-(azetidin-1-yl)propanoic acid with a lithium base. One common method is to dissolve 3-(azetidin-1-yl)propanoic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-(azetidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound with hydrogenated azetidine rings.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Lithium 3-(azetidin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium 3-(azetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its reactivity. Detailed studies on the molecular targets and pathways involved are ongoing and may provide further insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Lithium 3-(pyrrolidin-1-yl)propanoic acid: Similar structure with a pyrrolidine ring instead of an azetidine ring.
Lithium 3-(piperidin-1-yl)propanoic acid: Contains a piperidine ring, offering different reactivity and properties.
Uniqueness
Lithium 3-(azetidin-1-yl)propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The smaller ring size of azetidine compared to pyrrolidine and piperidine results in different steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
lithium;3-(azetidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPOUVWEDACGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CN(C1)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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